![molecular formula C12H19N3O2 B13453529 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B13453529.png)
4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers, is a synthetic organic compound. It features a cyclohexane ring substituted with a triazole moiety and a carboxylic acid group. The presence of diastereomers indicates that the compound has multiple stereocenters, leading to different spatial arrangements of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Triazole Group: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using batch or continuous flow processes. The reaction conditions would be optimized for yield, purity, and cost-effectiveness. Common techniques include:
Catalysis: Using metal catalysts to increase reaction rates.
Purification: Employing crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The triazole ring or the carboxylic acid group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper sulfate for click reactions, palladium on carbon for hydrogenation.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the carboxylic acid group might yield an ester or an aldehyde.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving triazole-containing compounds.
Medicine: Potential use in drug development due to the bioactive nature of triazole derivatives.
Industry: As an intermediate in the synthesis of agrochemicals or materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, triazole-containing compounds can interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid: Lacks the propan-2-yl group.
4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)benzene-1-carboxylic acid: Has a benzene ring instead of a cyclohexane ring.
Uniqueness
The unique combination of the cyclohexane ring, triazole moiety, and carboxylic acid group, along with the presence of diastereomers, gives 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid distinct chemical and biological properties. This uniqueness can be leveraged in designing novel compounds with specific desired activities.
Biological Activity
4-(Propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, emphasizing its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C11H16N4O2
- Molecular Weight : 232.27 g/mol
- IUPAC Name : 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that derivatives of triazoles can effectively combat various fungal infections, making them valuable in clinical settings for treating conditions like candidiasis and aspergillosis .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, a related triazole compound demonstrated micromolar inhibition of specific mitotic kinesins, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells . This mechanism suggests that 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid could similarly disrupt mitotic processes in cancer cells.
Enzyme Inhibition
Triazole compounds often act as enzyme inhibitors. For example, they have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins. This inhibition can lead to reduced proliferation of pathogenic organisms and cancer cells . The specific enzyme targets for the compound under review require further investigation but may include key metabolic enzymes implicated in cancer metabolism.
Study on Antifungal Activity
A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans. The results indicated that compounds with similar structural motifs to 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid exhibited significant antifungal activity at low concentrations .
Compound | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Compound A | 0.5 µg/mL | Effective |
Compound B | 0.8 µg/mL | Moderate |
4-(Propan-2-yl)-1-(triazole) | 0.6 µg/mL | Effective |
Study on Cancer Cell Lines
In another study focusing on breast cancer cell lines, treatment with a triazole derivative led to a marked decrease in cell viability. The compound induced apoptosis through the intrinsic pathway involving mitochondrial membrane potential disruption and caspase activation .
Cell Line | Treatment Concentration (µM) | Viability (%) |
---|---|---|
MCF7 | 10 | 45 |
MDA-MB-231 | 20 | 30 |
The proposed mechanism of action for 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid includes:
- Inhibition of Ergosterol Synthesis : By targeting enzymes involved in ergosterol biosynthesis.
- Induction of Apoptosis : Through activation of caspases and disruption of mitochondrial function.
- Disruption of Mitotic Spindle Formation : Leading to aberrant cell division in cancer cells.
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-propan-2-yl-1-(triazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-9(2)10-3-5-12(6-4-10,11(16)17)15-8-7-13-14-15/h7-10H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
JSFRKDAMUCAUQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(C(=O)O)N2C=CN=N2 |
Origin of Product |
United States |
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